molecular formula C27H28N2O2S2 B4313093 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

Cat. No.: B4313093
M. Wt: 476.7 g/mol
InChI Key: NOBGYLJPYVYUEF-UHFFFAOYSA-N
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Description

2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a quinoline derivative, a thiophene ring, and a nitrile group

Preparation Methods

The synthesis of 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Electrophilic aromatic substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE include:

    Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, which are known for their antimalarial properties.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid, which are used in organic electronics and as building blocks in organic synthesis.

    Nitrile-containing compounds: Molecules such as benzonitrile, which are used as solvents and intermediates in organic synthesis.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(4-methylsulfanylphenyl)-2,5-dioxo-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S2/c1-32-18-13-11-17(12-14-18)20-15-25(31)29(22-8-6-9-23(30)26(20)22)27-21(16-28)19-7-4-2-3-5-10-24(19)33-27/h11-14,20H,2-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBGYLJPYVYUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCCC5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 2
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 4
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 5
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-{4-[4-(METHYLSULFANYL)PHENYL]-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE

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